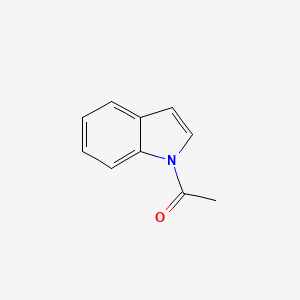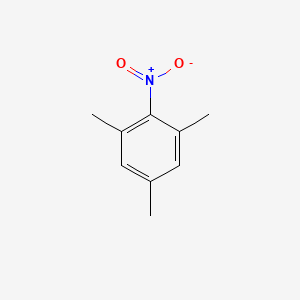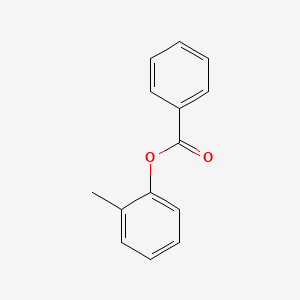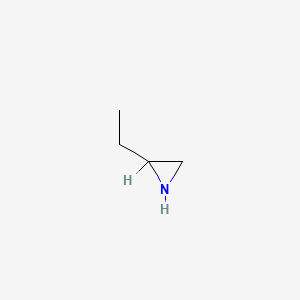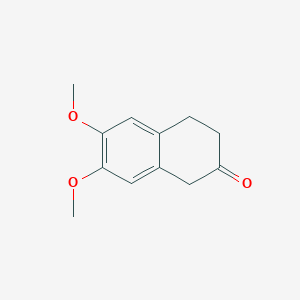
6,7-二甲氧基-2-四氢萘酮
描述
6,7-Dimethoxy-2-tetralone is an organic compound with the molecular formula C12H14O3. It is a derivative of tetralone, characterized by the presence of two methoxy groups at the 6 and 7 positions on the aromatic ring. This compound is significant in organic synthesis and medicinal chemistry due to its role as a precursor for various bioactive molecules .
科学研究应用
6,7-Dimethoxy-2-tetralone is utilized in several scientific research applications:
Chemistry: As a precursor for synthesizing dopaminergic compounds and natural alkaloids.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: For the development of novel antagonists of human TRPVI and other therapeutic agents.
Industry: Used in the synthesis of bioactive compounds for preclinical and clinical evaluations.
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 6,7-Dimethoxy-2-tetralone involves the transformation of 6-methoxy-1,2,3,4-tetrahydronaphthalene. The process begins with the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene using N-bromo succinimide, followed by methoxylation and oxidation . Another approach starts from 3,4-dimethoxyphenylacetic acid, which undergoes ring iodination, esterification, and palladium-catalyzed Heck cross-coupling .
Industrial Production Methods
Industrial production of 6,7-Dimethoxy-2-tetralone typically involves scalable and cost-effective synthetic routes. These methods prioritize high yield, short reaction sequences, and the use of readily available reagents .
化学反应分析
Types of Reactions
6,7-Dimethoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenation and alkylation reactions
Common Reagents and Conditions
Common reagents used in these reactions include N-bromo succinimide for bromination, palladium catalysts for cross-coupling reactions, and sodium methoxide for methoxylation .
Major Products
Major products formed from these reactions include brominated tetralones, methoxylated derivatives, and various substituted tetralones .
作用机制
The mechanism of action of 6,7-Dimethoxy-2-tetralone involves its interaction with molecular targets such as dopamine receptors. It acts as a precursor for dopamine agonists, influencing dopaminergic pathways in the brain . The compound’s methoxy groups play a crucial role in its binding affinity and activity .
相似化合物的比较
Similar Compounds
5,6-Dimethoxy-1-tetralone: Another tetralone derivative used in the synthesis of antidepressants and norepinephrine uptake inhibitors.
6,7-Dimethoxy-1-tetralone: Utilized in the synthesis of quinolines with dopaminergic activity.
Uniqueness
6,7-Dimethoxy-2-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as a precursor for various bioactive molecules highlights its importance in medicinal chemistry and organic synthesis .
属性
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPMWVKPVCVZNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)CCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346127 | |
| Record name | 6,7-Dimethoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-13-1 | |
| Record name | 6,7-Dimethoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6,7-Dimethoxy-2-tetralone considered a valuable compound in organic synthesis?
A1: 6,7-Dimethoxy-2-tetralone serves as a crucial starting point for creating various dopaminergic compounds. These compounds play a significant role in researching and developing treatments for conditions influenced by dopamine activity in the brain. []
Q2: Are there efficient synthetic routes for producing 6,7-Dimethoxy-2-tetralone?
A2: Yes, several methods have been developed. One practical and cost-effective approach utilizes 3,4-dimethoxyphenylacetic acid as the starting material. This method involves a series of reactions including iodination, Heck cross-coupling, hydrogenation, Dieckmann condensation, and decarboxylation to yield 6,7-Dimethoxy-2-tetralone. [] A distinct approach outlines the transformation of 6-methoxytetralin into 6,7-Dimethoxy-2-tetralone. []
Q3: What are the potential applications of 6,7-Dimethoxy-2-tetralone beyond its use in synthesizing dopaminergic compounds?
A3: Research suggests that 6,7-Dimethoxy-2-tetralone, identified as a secondary metabolite in Eichhornia crassipes (water hyacinth) and potentially other plant sources, possesses bioactive properties. [, ] Further investigation into these properties could reveal additional applications in areas such as pharmaceuticals or agricultural chemistry.
Q4: Has 6,7-Dimethoxy-2-tetralone been studied in the context of its potential environmental impact?
A4: While specific data on the environmental impact and degradation of 6,7-Dimethoxy-2-tetralone is limited, its presence as a secondary metabolite in plants like Eichhornia crassipes suggests a potential role in natural ecosystems. [] Further research is needed to assess its long-term effects and any necessary mitigation strategies.
Q5: Are there analytical techniques used to characterize and quantify 6,7-Dimethoxy-2-tetralone?
A5: While specific analytical methods are not detailed within the provided research excerpts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to identify 6,7-Dimethoxy-2-tetralone within plant extracts. [, ] This suggests the applicability of standard analytical chemistry techniques for characterizing and quantifying this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Nitrilotris(methylene)]tris-phosphonic acid pentasodium salt](/img/structure/B1583747.png)
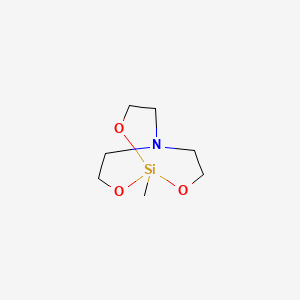
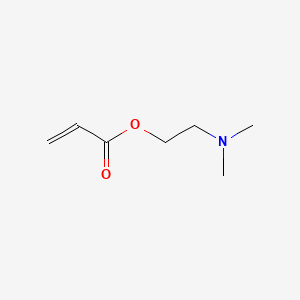
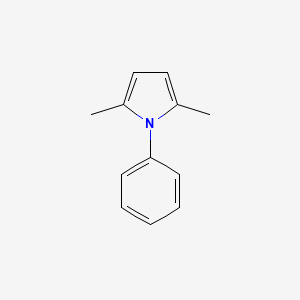
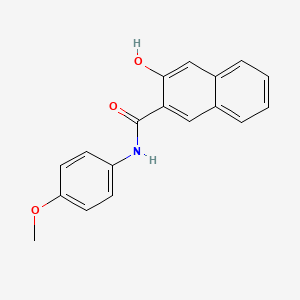

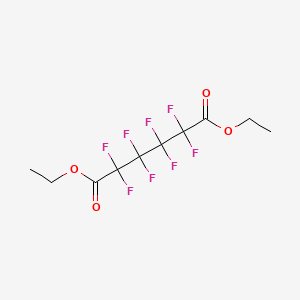
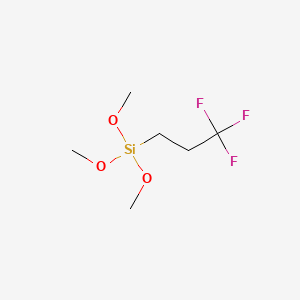
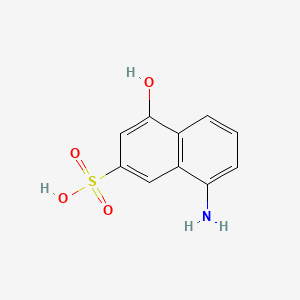
![N-[Bis(4-methoxyphenyl)methylene]benzylamine](/img/structure/B1583760.png)
